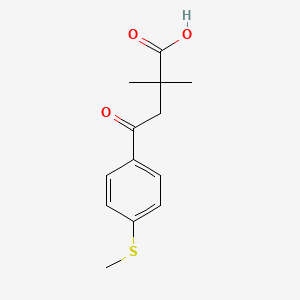

2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

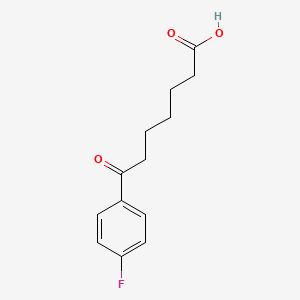

“2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid” is a chemical compound with the molecular formula C13H16O3S . It has a molecular weight of 252.33 g/mol . The IUPAC name for this compound is 2,2-dimethyl-4-(4-methylsulfanylphenyl)-4-oxobutanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16O3S/c1-13(2,12(15)16)8-11(14)9-4-6-10(17-3)7-5-9/h4-7H,8H2,1-3H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure. The Canonical SMILES for this compound is CC©(CC(=O)C1=CC=C(C=C1)SC)C(=O)O .

Physical And Chemical Properties Analysis

This compound has a number of computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 5 . The Exact Mass and Monoisotopic Mass of this compound are both 252.08201554 g/mol . The Topological Polar Surface Area is 79.7 Ų . The Heavy Atom Count is 17 .

Wissenschaftliche Forschungsanwendungen

Organophosphorus Compounds Synthesis

Studies on organophosphorus compounds have revealed that certain 3-oxo esters, including variants similar to 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyric acid, are capable of reacting with phosphine sulfide derivatives to yield 3H-1,2-dithiole-3-thiones. This reaction is notable for its nearly quantitative yields, making it significant in the field of organophosphorus chemistry (Pedersen & Lawesson, 1974).

Synthesis of Thiopeptide Antibiotics

The compound has been employed in the synthesis of dimethyl sulfomycinamate, a derivative of thiopeptide antibiotics. This synthesis involves a complex, multi-step process that demonstrates the compound's utility in creating complex molecular structures (Bagley et al., 2005).

Complexation Behavior in Catalysis

Research has also been conducted on the complexation behavior of related compounds in catalytic processes. These studies are crucial for understanding how such compounds can be utilized in catalytic reactions, particularly in rhodium-catalyzed hydroformylation (Mikhel et al., 2011).

Role in Bioactivity Studies

Studies on the bioactivity of similar compounds, particularly in relation to their reactivity and potential biological applications, have been conducted. These studies provide insight into how such compounds might be used in biological contexts (Tian et al., 2009).

Photocatalysis and Environmental Applications

The compound and its derivatives have been studied in the context of photocatalysis, particularly in the degradation of certain herbicides. This research highlights the potential environmental applications of the compound in the field of photocatalytic degradation (Xu et al., 2007).

Eigenschaften

IUPAC Name |

2,2-dimethyl-4-(4-methylsulfanylphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-13(2,12(15)16)8-11(14)9-4-6-10(17-3)7-5-9/h4-7H,8H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZAVGUPRASPHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC=C(C=C1)SC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645353 |

Source

|

| Record name | 2,2-Dimethyl-4-[4-(methylsulfanyl)phenyl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898766-73-9 |

Source

|

| Record name | 2,2-Dimethyl-4-[4-(methylsulfanyl)phenyl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B1325221.png)